1-Nitro-1H-imidazole
Description
Significance of Imidazole (B134444) and Nitroimidazole Frameworks in Chemical Sciences
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. acs.orgresearchgate.netmdpi.com Its unique electronic characteristics, including the ability to act as both a proton donor and acceptor, make it a versatile scaffold found in numerous biologically active molecules. acs.orgresearchgate.netbioline.org.br The imidazole moiety is a key component of essential biomolecules like the amino acid histidine and the hormone histamine, highlighting its fundamental role in biological processes. researchgate.netmdpi.com This structural motif allows for a variety of noncovalent interactions, such as hydrogen bonding and coordination with metal ions, enabling imidazole-containing compounds to bind effectively to a wide range of biological targets like enzymes and receptors. researchgate.netuobabylon.edu.iq
The introduction of a nitro group (–NO₂) to the imidazole framework gives rise to nitroimidazoles, a class of compounds with a rich history in drug discovery. google.com This addition significantly alters the electronic properties of the ring, often conferring potent biological activity. Nitroimidazoles are renowned for their use as antibacterial and antiprotozoal agents, particularly against anaerobic organisms. uobabylon.edu.iqarkat-usa.org The mechanism of action for many nitroimidazole drugs involves the reductive bioactivation of the nitro group within target cells, leading to the formation of reactive radical species that damage DNA and other critical biomolecules. acs.orggoogle.com Beyond their anti-infective properties, nitroimidazoles have been investigated for a wide array of therapeutic applications, including as radiosensitizers for cancer therapy and as agents against tuberculosis. uobabylon.edu.iqsemanticscholar.org The position of the nitro group on the imidazole ring—whether on a carbon atom (C-nitro) or a nitrogen atom (N-nitro)—dramatically influences the compound's stability and reactivity.
Historical Context of Nitroimidazole Synthesis and Study
The journey of nitroimidazole research began in the mid-20th century. In 1953, a Japanese scientist, K. Maeda, reported the isolation of the first natural nitroimidazole from the bacterium Nocardia mesenterica. google.com This compound, later identified as 2-nitroimidazole (B3424786) and named Azomycin, demonstrated significant antibacterial activity. google.com The discovery of Azomycin was a pivotal moment, sparking widespread interest in synthesizing and studying its analogues and regioisomers. This research led to the development of life-saving drugs for various infectious diseases caused by bacteria and parasites. google.com
The initial focus was predominantly on C-nitroimidazoles, such as 2-, 4-, and 5-nitroimidazole derivatives. The synthesis of these compounds typically involves the direct nitration of an imidazole ring using strong acids like a mixture of nitric acid and sulfuric acid. derpharmachemica.com However, these methods generally result in nitration at the carbon positions (C4 or C5), while direct nitration at the C2 position has proven to be a significant synthetic challenge. derpharmachemica.com The development of N-nitroimidazoles, such as 1-nitroimidazoles, followed a different path. These compounds are often highly reactive and are typically studied as intermediates in the synthesis of more complex molecules, such as energetic materials or other substituted imidazoles. nih.gov Research into compounds like 1,4-dinitro-1H-imidazole, which is prepared by the N-nitration of 4(5)-nitro-1H-imidazole, has provided much of the understanding of the chemistry of the 1-nitroimidazole moiety. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNMIWQQOPACSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Nitro 1h Imidazole and Its Derivatives
Direct Nitration Strategies for Imidazole (B134444) Ring Systems
Direct nitration of the imidazole ring presents unique challenges due to the ring's electronic properties. The presence of two nitrogen atoms makes the imidazole ring susceptible to protonation in acidic media, which deactivates it towards electrophilic attack. arkat-usa.orgcdnsciencepub.com
Electrophilic Aromatic Nitration Mechanisms in Imidazoles
Electrophilic aromatic substitution on the imidazole ring is a key method for introducing a nitro group. The reaction proceeds through the formation of a sigma complex (or arenium ion), and the stability of this intermediate determines the regioselectivity of the reaction. uobabylon.edu.iq Imidazoles are generally more reactive towards electrophiles than benzene (B151609) but less so than more electron-rich five-membered heterocycles like pyrrole (B145914) and furan. imperial.ac.uk
The basicity of the imidazole ring (pKa ≈ 7) plays a crucial role in its nitration. arkat-usa.orgwikipedia.org In strongly acidic conditions, typically used for nitration, the imidazole ring is readily protonated to form an imidazolium (B1220033) ion. This protonation deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺), making direct nitration difficult. arkat-usa.orgcdnsciencepub.com The imidazolium ion is significantly less reactive than the neutral imidazole. rushim.ru Therefore, the reaction conditions must be carefully controlled to balance the generation of the electrophile with the concentration of the more reactive unprotonated imidazole species. cdnsciencepub.com
The position of nitration on the imidazole ring is highly dependent on the reaction conditions and the substituents already present on the ring.
C4/C5-Nitration: In strongly acidic media, electrophilic nitration of imidazole typically occurs at the C4 or C5 positions. arkat-usa.orguobabylon.edu.iq These positions are electronically favored, and their equivalence in the unsubstituted ring leads to a mixture of 4-nitro- and 5-nitroimidazole. The amidine C2-position is generally inert to electrophiles under these conditions. arkat-usa.org
N1-Nitration: The formation of 1-nitro-1H-imidazole, an N-nitro compound, requires different strategies. Direct N-nitration can be achieved under less acidic or neutral conditions, often using specific nitrating agents that favor attack at the nitrogen atom. For instance, the reaction of 4(5)-nitro-1H-imidazole with nitric acid in an acetic anhydride-acetic acid mixture can yield 1,4-dinitro-1H-imidazole. arkat-usa.org
Computational studies, such as those using the RegioSQM method, can help predict the most likely site of electrophilic attack by calculating the proton affinity of the different carbon atoms in the ring. rsc.org
Role of Protonation in Imidazole Nitration Reactivity
Nitrating Agent Systems and Conditions
The choice of nitrating agent and reaction conditions is paramount in achieving the desired nitrated imidazole derivative.
The traditional mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system. However, its application to imidazole is complicated by the protonation issue.
When imidazole or its derivatives are treated with a mixture of 98% HNO₃ and 98% H₂SO₄, the primary product is often 4,5-dinitroimidazole, with the reaction proceeding at elevated temperatures. icm.edu.pl The direct nitration of imidazole with mixed acid typically yields C-nitroimidazoles, such as 4-nitroimidazole (B12731) or 4,5-dinitroimidazole, depending on the conditions. arkat-usa.orgicm.edu.pl The synthesis of N-nitroimidazoles using this method is not straightforward and often requires a multi-step process or the use of pre-functionalized imidazoles. arkat-usa.orgicm.edu.pl
| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 °C, 4 h | 4,5-Dinitroimidazole | 52.6% | icm.edu.pl |
| 2-Isopropylimidazole | HNO₃ / H₂SO₄ | - | 2-Isopropyl-4(5)-nitroimidazole | ~50% | cdnsciencepub.com |
| 1-Methylimidazole | fuming HNO₃ / fuming H₂SO₄ | <15 °C to rt | 1-Methyl-4-nitroimidazole (B145534) and 1-Methyl-5-nitroimidazole | - | lookchem.com |
Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), offer an alternative to mixed-acid nitration, often under milder and less acidic conditions. lookchem.com This can be advantageous for substrates like imidazole that are sensitive to strong acids.
Nitronium tetrafluoroborate can be used in solvents like acetonitrile (B52724) or sulfolane. cdnsciencepub.com The reaction of nitronium tetrafluoroborate with silylated imidazoles, such as 2-isopropyl-1-trimethylsilyl-1H-imidazole, has been shown to produce N-nitroimidazoles like 2-isopropyl-1,4-dinitro-1H-imidazole. arkat-usa.orgcdnsciencepub.com This indicates that protecting the N-H proton can direct nitration to other positions, including the other ring nitrogen. Nitronium salts have also been found to be effective in producing C-nitroimidazoles, sometimes with different regioselectivity compared to mixed acid. lookchem.comgoogle.com
| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 2-Isopropyl-1-trimethylsilyl-1H-imidazole | NO₂BF₄ in Acetonitrile | - | 2-Isopropyl-1,4-dinitro-1H-imidazole and 2-Isopropyl-4(5)-nitro-1H-imidazole | 10% and 18% | arkat-usa.org |
| 1-Methylimidazole | NO₂BF₄ in Nitromethane | - | 1-Methyl-2,4,5-trinitroimidazole (B8335940), 1-Methyl-4,5-dinitroimidazole (B100128), and 1-Methyl-2-nitroimidazole | 13%, 37%, and 6% (NMR yields) | lookchem.com |
Acetic Anhydride (B1165640)/Acetic Acid Mixtures in Nitration
A prevalent and well-documented method for the synthesis of 1,4-dinitro-1H-imidazole involves the nitration of 4(5)-nitro-1H-imidazole using a combination of nitric acid with acetic anhydride and glacial acetic acid. arkat-usa.org This approach is also effective for producing derivatives such as 5-methyl-1,4-dinitro-1H-imidazole from 4-methyl-5-nitro-1H-imidazole. The reaction is typically conducted by dissolving the nitroimidazole precursor in a chilled mixture of acetic anhydride and acetic acid, followed by the dropwise addition of concentrated nitric acid. The temperature is a critical parameter, often maintained between 20-25°C to minimize side reactions like ring oxidation. Acetic anhydride serves a dual role as both a solvent and a dehydrating agent, while glacial acetic acid helps to moderate the reaction's reactivity. This method has been reported to achieve high yields, with some studies reporting up to 95% for 1,4-dinitro-1H-imidazole. arkat-usa.org The process involves an electrophilic aromatic substitution mechanism where nitronium ions are generated and subsequently attack the imidazole ring.
A study on the synthesis of 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) from 2,2'-bi-imidazole (BI) also utilized a mixture of nitric acid and acetic anhydride. researchgate.netbibliotekanauki.pl However, in this case, the reaction led to the formation of 4,4'-dinitro-bi-imidazole rather than the fully nitrated product. researchgate.netbibliotekanauki.pl
| Precursor | Nitrating Agent | Solvent System | Temperature (°C) | Product | Yield (%) | Reference |
| 4(5)-Nitro-1H-imidazole | Nitric Acid | Acetic Anhydride/Acetic Acid | 20-40 | 1,4-Dinitro-1H-imidazole | up to 95 | arkat-usa.org |
| 4-Methyl-5-nitro-1H-imidazole | Nitric Acid | Acetic Anhydride/Acetic Acid | 20-25 | 5-Methyl-1,4-dinitro-1H-imidazole | 66 | |
| 2,2'-Bi-imidazole | Nitric Acid | Acetic Anhydride | - | 4,4'-Dinitro-bi-imidazole | - | researchgate.netbibliotekanauki.pl |
Kyodai Nitration Approaches
The Kyodai nitration method offers an alternative route for the nitration of imidazoles, particularly for substrates that may be sensitive to strongly acidic conditions. This technique typically employs a combination of nitrogen dioxide (NO₂) and ozone. arkat-usa.org In the synthesis of 1,4-dinitro-1H-imidazoles, Kyodai nitration of imidazole was performed in dichloromethane (B109758) with nitrogen(IV) oxide and ozone, often in the presence of methanesulfonic acid to improve yields. arkat-usa.org While this method can be effective, the yields for the synthesis of 1,4-dinitro-1H-imidazole under neutral conditions were reported to be poor. arkat-usa.org For the synthesis of 5-methyl-1,4-dinitro-imidazole, Kyodai nitration, using a NO₂–BF₃ complex in dichloromethane, was found to be less efficient, yielding only 40–45% of the product due to competing nitration at the C(2) position.
Research on benzimidazole (B57391) derivatives, which share the imidazole moiety, has also explored Kyodai nitration. researchgate.net The nitration of various benzimidazole derivatives with nitrogen dioxide and ozone resulted in the formation of 1-nitrobenzimidazole derivatives, although in low yields. researchgate.net
Green Chemistry Nitration Methodologies
In an effort to develop more environmentally benign synthetic routes, green chemistry approaches to the nitration of imidazoles have been investigated. These methods often focus on replacing traditional nitrating agents like concentrated nitric acid with alternatives that generate less hazardous waste. One such approach involves the use of nitrate (B79036) salts, such as sodium nitrate, in ionic liquids. However, these methods have generally been associated with lower yields (30–35%) and longer reaction times.
Another green nitrating agent that has been explored is dinitrogen pentoxide (N₂O₅). google.com The use of N₂O₅ in a mixed-acid system with oleum (B3057394) for the synthesis of 4-nitroimidazole has been reported to increase the reaction yield to 95.5% while reducing the amount of concentrated nitric acid required and lowering the reaction temperature. google.com This "green" nitrated technology is noted for reducing environmental pollution. google.com
Molten-State Nitration Techniques
Molten-state nitration presents a solvent-free alternative for the synthesis of nitroimidazoles. This technique has been successfully employed for the synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI). lookchem.com In one application of this method, 1-methyl-4,5-dinitroimidazole was heated with nitronium tetrafluoroborate at 110-115°C, resulting in a 40% isolated yield of MTNI. lookchem.com The optimal temperature for this reaction was found to be between 105-110°C. lookchem.com This solvent-free approach allows for the incorporation of multiple nitro groups onto the imidazole ring in good yields. lookchem.com
Nitration via o-Silylaryl Triflate Intermediates with Sodium Nitrite (B80452)
A more specialized method for nitration involves the use of o-silylaryl triflate intermediates, which can be nitrated with sodium nitrite. scielo.brresearchgate.net This approach is part of a broader strategy for the functionalization of aromatic compounds. While detailed examples specific to this compound are not extensively covered in the provided search results, the general principle involves the conversion of a hydroxyl group on an aromatic ring to a triflate, followed by silylation at the ortho position. This intermediate can then undergo nitration. This methodology has been applied to the synthesis of o-nitro derivatives from aldehydes and o-silylaryl triflates. scielo.brresearchgate.net A study on site-selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts demonstrated the nitration of these substrates using sodium nitrite in DMSO at 100°C. researchgate.net
Functionalization and Derivatization Approaches
N-Alkylation Strategies for this compound and Related Structures
The N-alkylation of nitroimidazoles is a critical step in the synthesis of many biologically active compounds. The regioselectivity of this reaction is a key challenge, as alkylation can occur at different nitrogen atoms in the imidazole ring, leading to a mixture of isomers. iau.ir
For 4(5)-nitro-1H-imidazoles, N-alkylation with alkyl halides or sulfates in a basic medium typically yields N1-alkyl-4-nitro-1H-imidazoles as the major product. iau.ir The use of a solid-liquid phase transfer catalyst has been shown to be a highly regioselective method for the N1-alkylation of 2-methyl-4(5)-nitroimidazole, providing excellent yields of the 4-nitroimidazole derivative under mild, room temperature conditions. iau.ir
Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have demonstrated that the reaction conditions, including the base, solvent, and temperature, significantly influence the outcome. derpharmachemica.comderpharmachemica.com Alkylation in acetonitrile with potassium carbonate as the base at 60°C has been found to produce good yields (66-85%) of the N-alkylated products. derpharmachemica.comderpharmachemica.com For 2-methyl-5-nitroimidazole (B138375), alkylation is regioselective for the N-3 position due to the steric hindrance of the nitro group, whereas for 4-nitroimidazole, alkylation at the N-1 position is favored. derpharmachemica.com
The synthesis of N-alkylated imidazoles can also be achieved by reacting imidazole with various alkylating agents such as 3,4-dichlorobenzyl bromide, ethyl bromoacetate, and ethyl bromopropionate in the presence of sodium hydride and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in THF. researchgate.net
| Imidazole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |
| 2-Methyl-4(5)-nitroimidazole | Benzyl (B1604629)/Butyl Halides | Phase Transfer Catalyst | - | Room Temp | N1-Alkyl-2-methyl-4-nitro-1H-imidazoles | Excellent | iau.ir |
| 4-Nitroimidazole | Various Alkylating Agents | K₂CO₃ | Acetonitrile | 60°C | N1-Alkyl-4-nitro-1H-imidazoles | 66-85 | derpharmachemica.comderpharmachemica.com |
| 2-Methyl-5-nitroimidazole | Various Alkylating Agents | K₂CO₃ | Acetonitrile | 60°C | N3-Alkyl-2-methyl-5-nitro-1H-imidazoles | - | derpharmachemica.com |
| Imidazole | 3,4-Dichlorobenzyl Bromide | NaH/TBAB | THF | - | 1-(3,4-Dichlorobenzyl)-1H-imidazole | Quantitative | researchgate.net |
| Imidazole | Ethyl Bromoacetate | NaH/TBAB | THF | - | Imidazol-1-yl-acetic acid ethyl ester | Quantitative | researchgate.net |
| Imidazole | Ethyl Bromopropionate | NaH/TBAB | THF | - | 3-Imidazol-1-yl-propionic acid ethyl ester | Quantitative | researchgate.net |
Regioselective N-Alkylation Studies
Synthesis of Multi-Nitroimidazole Systems
The synthesis of imidazoles with multiple nitro groups, such as dinitro- and trinitro-imidazoles, typically involves the nitration of an existing imidazole or nitroimidazole core. arkat-usa.orgresearchgate.net Direct nitration of the basic imidazole ring with acidic reagents is challenging because the nitrogen atoms are easily protonated. arkat-usa.org
Nitration of imidazole using a mixture of nitric acid and sulfuric acid can yield 4,5-dinitroimidazole. arkat-usa.org To synthesize N-nitrated derivatives, such as 1,4-dinitro-1H-imidazole, a different approach is required. The nitration of 4(5)-nitro-1H-imidazole with a mixture of nitric acid and acetic anhydride can produce N-nitro derivatives. researchgate.net The synthesis of 1-methyl-4,5-dinitro-1H-imidazole has been optimized by reacting N-methylimidazole with a nitrating mixture, achieving a yield of 79%. researchgate.net
The synthesis of highly nitrated systems like 1-methyl-2,4,5-trinitroimidazole can be achieved through the nitration of precursors such as 2,4,5-trinitroimidazole. researchgate.net Another method involves the nitration of 2-methyl-5(4)-nitroimidazole, which can lead to the formation of complex polynitro compounds like 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone. diva-portal.org
4,4',5,5'-Tetranitro-2,2'-bi-1H-imidazole (TNBI) is a significant polynitro-bi-imidazole derivative known for its energetic properties. bibliotekanauki.plresearchgate.net The synthesis of TNBI starts with 2,2'-bi-imidazole (BI), which is itself produced from glyoxal (B1671930) and ammonia (B1221849). researchgate.net The BI precursor is then subjected to strong nitrating conditions to introduce the four nitro groups. bibliotekanauki.plresearchgate.net
Several nitrating systems have been explored for the synthesis of TNBI. A mixture of nitric acid and acetic anhydride when reacting with 2,2'-bi-imidazole tends to yield 4,4'-dinitro-bi-imidazole. bibliotekanauki.plresearchgate.net To achieve full nitration to the tetranitro stage, more potent nitrating mixtures are necessary. These include mixtures of nitric acid with trifluoroacetic anhydride ((CF3CO)2O/HNO3), phosphorus pentoxide (P4O10/HNO3), or polyphosphoric acid (H3PO4/P4O10/HNO3). bibliotekanauki.plresearchgate.net Yields of TNBI can vary significantly depending on the method, ranging from 6% to over 50%. bibliotekanauki.plresearchgate.netgoogle.com One patented method using a mixed acid of concentrated nitric and sulfuric acid reports a yield of around 50% under milder temperature conditions than previously reported. google.com The crude TNBI product is often crystallized as a dihydrate. bibliotekanauki.plresearchgate.net
| Starting Material | Nitrating Agent/Mixture | Yield (%) | Reference |
|---|---|---|---|
| 2,2'-bi-imidazole (BI) | (CF3CO)2O / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |
| 2,2'-bi-imidazole (BI) | P4O10 / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |
| 2,2'-bi-imidazole (BI) | H3PO4 / P4O10 / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |
| 2,2'-bi-imidazole (BI) | Mixed Acid (HNO3/H2SO4) | ~50 | google.com |
| 2,2'-bi-imidazole (BI) | Excess Sodium Nitrate | 32 (overall) | researchgate.net |
Formation of Dinitro- and Trinitro-Imidazoles
Incorporation of Other Functional Groups and Heterocyclic Moieties
Amide and sulfonamide functionalities are frequently incorporated into nitroimidazole scaffolds to modify their chemical and biological properties. A common synthetic route involves the condensation of a nitroimidazole derivative containing a carboxylic acid with various amines or sulfonamides. derpharmachemica.com For example, amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with sulfanilamide, sulfamethoxazole, and other related compounds using phosphorus oxychloride as a condensing agent, with yields ranging from 40-60%. derpharmachemica.com
Another strategy involves the nucleophilic substitution reaction between a nitroimidazole-alkylamine and an appropriate arylcarbonyl or arylsulfonyl chloride. nih.gov This method has been used to synthesize a series of 2-nitro-1H-imidazole-based amides and sulfonamides at room temperature in the presence of triethylamine. nih.gov Similarly, 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids have been created through click chemistry, followed by reaction with sulfonyl chlorides. researchgate.net These synthetic approaches allow for the creation of a diverse library of functionalized nitroimidazole compounds. derpharmachemica.comnih.gov
Preparation of Vinyl-Substituted Nitroimidazoles
The introduction of a vinyl group onto the nitroimidazole scaffold has been a significant area of research. These vinyl-substituted nitroimidazoles have shown interesting biological activities. nih.gov
One common approach involves the functionalization of pre-existing nitroimidazole aldehydes. For instance, 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde can serve as a starting material. nih.gov The synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole has been reported, and this compound, along with its precursor aldehyde, has demonstrated notable antimicrobial properties. nih.gov
Further modifications of the vinyl group have been explored to enhance biological activity. This includes the introduction of functional groups such as formyl (CHO), acetyl (COCH3), and nitro (NO2) onto the vinyl chain. nih.govnih.gov Condensation reactions of the carbonyl functions on the vinyl substituent with nitrogen-based nucleophiles have also been performed to create a wider range of derivatives. nih.gov Additionally, the synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole has been accomplished. nih.gov
The general synthetic strategies for obtaining alkenylimidazoles can be broadly categorized into two main approaches:
Formation of the imidazole ring from functionalized alkenyl compounds. nuph.edu.ua
Functionalization of a pre-existing imidazole derivative with an alkenyl moiety. nuph.edu.ua
The latter approach is more prevalent and encompasses several methods, including:
Condensation of methylimidazoles with carbonyl compounds. nuph.edu.ua
Reactions of formylimidazoles with compounds containing activated methylene (B1212753) groups. nuph.edu.ua
Wittig-type reactions using phosphorus ylides. nuph.edu.ua
Dehydration and dehydrohalogenation of appropriately substituted imidazoles. nuph.edu.ua
A study detailed the synthesis of various vinyl-substituted 2-nitroimidazoles and evaluated their antimicrobial activity. Several of these compounds showed significant antibacterial and antitrichomonal activity in mice. nih.gov
Construction of Fused and Bis-Heterocyclic Systems Incorporating Nitroimidazole Moieties (e.g., Pyrazoline-Imidazole Conjugates)
The synthesis of hybrid molecules that incorporate a nitroimidazole ring fused to or conjugated with other heterocyclic systems is a strategy to develop compounds with enhanced or novel biological activities. The VNS (Vicarious Nucleophilic Substitution) reaction provides an efficient pathway to substituted nitroimidazoles, which can then serve as precursors for the synthesis of fused systems like purines. iupac.orgyu.edu.jo For example, 1-alkyl-4-nitroimidazoles can be dichloromethylated using the VNS reaction with chloroform, and the resulting 5-dichloromethyl derivatives can be converted into purines. iupac.org
The synthesis of imidazole-pyrazole conjugates has also been explored. In one study, a series of bis-diazoles with an aryl linker connecting the imidazole and pyrazole (B372694) rings were synthesized. nih.govresearchgate.net These compounds were then evaluated for their enzyme inhibitory potential. nih.gov Another approach involves the Claisen-Schmidt condensation to create methine-bridged conjugated bicyclic aromatic compounds, including imidazole and pyrazole-containing structures. jove.com
Furthermore, the development of fused pyrano[2,3-c]pyrazole derivatives incorporating an imidazo[2,1-b]thiazole (B1210989) moiety highlights the ongoing efforts to create complex heterocyclic systems with potential biological applications. bohrium.com
Emerging Synthetic Methodologies for Imidazoles
The development of novel synthetic methods for the imidazole core continues to be an active area of research, driven by the need for more efficient, sustainable, and versatile routes to this important heterocyclic scaffold. rsc.orgrsc.org
Metal-Catalyzed Imidazole Synthesis
Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including imidazoles. nih.gov These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. ajrconline.org
Various metal catalysts, including copper, palladium, rhodium, and iron, have been employed. rsc.orgnih.govajrconline.org For example, copper-catalyzed reactions have been used for the synthesis of 1,4-diaryl-1H-imidazoles through isocyanide insertion into an alcohol followed by cycloaddition. organic-chemistry.org Rhodium(II) catalysts facilitate the reaction of 1-sulfonyl triazoles with nitriles to produce imidazoles. organic-chemistry.org Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines has also been reported for the synthesis of highly substituted imidazoles. nih.gov
A general overview of metal-catalyzed imidazole synthesis is presented in the table below.
| Catalyst | Reactants | Product Type | Reference |
| Copper | α-aminonitriles and carbon-based substrates | Substituted imidazoles | ajrconline.org |
| Palladium | - | Substituted imidazoles | ajrconline.org |
| Iron | Amidoximes and enones | NH-imidazoles with a ketone at C-4 | rsc.org |
| Rhodium(II) | 1-sulfonyl triazoles and nitriles | Substituted imidazoles | organic-chemistry.org |
| Zinc(II) | Benzimidates and 2H-azirines | Multisubstituted imidazoles | organic-chemistry.org |
| Copper | Amidines and carboxylic acids | Regioselectively substituted imidazoles | rsc.org |
Metal-Free Cyclization and Annulation Protocols
In a push towards greener and more sustainable chemistry, metal-free synthetic routes to imidazoles have gained significant attention. researchgate.netacs.org These methods avoid the use of potentially toxic and expensive heavy metals.
One such approach involves the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines catalyzed by benzoic acid. organic-chemistry.org This method is praised for its high functional group compatibility and for not generating toxic waste. organic-chemistry.orgresearchgate.net Another metal-free strategy is the iodine-promoted oxidative [3+2] tandem annulation of amidines and nitroolefins. researchgate.net
Visible-light-mediated, organic-dye-catalyzed dehydrogenative N-insertion offers a sustainable pathway to highly substituted imidazoles. organic-chemistry.org This approach avoids the need for metal catalysts and chemical oxidants. organic-chemistry.org
Electrochemical Approaches to Imidazole Formation
Electrosynthesis has emerged as a powerful and environmentally friendly tool for the construction of organic molecules, including imidazoles. nih.govmdpi.comrsc.org These methods utilize electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and operating under mild conditions. mdpi.comrsc.org
An electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines has been developed. rsc.orgrsc.org This process occurs under undivided electrolytic conditions and avoids the use of transition metals and external oxidants. rsc.org Another electrochemical approach involves the cyclization of vinyl azides and benzyl amines to yield a range of imidazoles. nih.govmdpi.com This reaction proceeds via the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.govmdpi.com
Van Leusen and Related Imidazole Syntheses
The Van Leusen imidazole synthesis is a classic and highly versatile method for preparing imidazoles. organic-chemistry.orgwikipedia.orgijpsjournal.com The reaction typically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org A three-component variation, where the aldimine is generated in situ from an aldehyde and an amine, is also widely used. organic-chemistry.orgnih.govtsijournals.com
The mechanism is driven by the reactive isocyanide carbon, the active methylene group, and the leaving group of TosMIC. organic-chemistry.org The reaction proceeds through a stepwise cycloaddition of the CH₂N=C moiety of TosMIC to the polarized double bond of the aldimine. organic-chemistry.org This methodology has been instrumental in the synthesis of a wide array of imidazole-containing medicinal molecules. nih.gov
| Reaction Name | Reactants | Key Reagent | Product | Reference |
| Van Leusen Imidazole Synthesis | Aldimines | Tosylmethyl isocyanide (TosMIC) | Imidazoles | organic-chemistry.orgwikipedia.org |
| Van Leusen Three-Component Reaction | Aldehydes, Amines | Tosylmethyl isocyanide (TosMIC) | Imidazoles | organic-chemistry.org |
Debus-Radziszewski Synthesis and Modern Variants
The Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, stands as a foundational multi-component reaction for constructing the imidazole ring. wikipedia.orgrasayanjournal.co.inmdpi.com It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.comijrpr.com While not typically employed for the direct, one-step synthesis of this compound, its principles and modern adaptations are crucial for creating the core imidazole scaffold, which can then be subjected to nitration to yield nitroimidazole derivatives.
The classical synthesis proceeds by condensing the dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia in an alcoholic solvent. scribd.com The reaction is understood to occur in two main stages. First, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgresearchgate.net In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation, to yield the final substituted imidazole ring. wikipedia.orgresearchgate.net However, the precise mechanism can be complex and is not considered fully certain. wikipedia.org
A significant drawback of the classic Debus-Radziszewski reaction is that it often requires harsh conditions and may result in low to moderate yields due to side reactions. mdpi.comijrpr.com
One of the earliest and most important modifications of this reaction involves substituting one equivalent of ammonia with a primary amine. This variation allows for the synthesis of N-substituted imidazoles, which is a critical step for producing a wide array of derivatives. wikipedia.orgwikiwand.com
For the synthesis of nitroimidazoles, the Debus-Radziszewski method is often the first step in a multi-stage process. For example, 2-methylimidazole (B133640) can be prepared using this approach, which is then nitrated in a subsequent step to produce key derivatives like 2-methyl-4(5)-nitroimidazole. mdpi.com
Modern Variants and Improvements
Modern organic synthesis has introduced numerous variants to the Debus-Radziszewski reaction to improve its efficiency, yield, and environmental footprint. These advancements focus on alternative catalysts, energy sources, and reaction media. rasayanjournal.co.inmdpi.com Such improvements are vital for the efficient production of imidazole precursors required for the synthesis of complex molecules like this compound and its derivatives.
Key modern variants include:
Microwave Irradiation: The use of microwave assistance significantly reduces reaction times and can lead to cleaner reactions and higher yields compared to conventional heating methods. rasayanjournal.co.in
Catalysis: A diverse range of catalysts has been explored to enhance the reaction. These include:
Solid-Acid Catalysts: Zeolites, silica (B1680970) gel, and alumina (B75360) have been used to facilitate the reaction, often allowing for easier workup and catalyst recycling. rasayanjournal.co.in
Ionic Liquids: Used as both solvent and catalyst, ionic liquids can improve reaction rates and yields. rasayanjournal.co.in
Nano-Catalysts: Recent research has demonstrated the use of highly stable and efficient nano-catalysts, such as modified silica-coated cobalt ferrite (B1171679) nanoparticles, which can provide excellent yields in very short reaction times and can be easily recovered and reused. mdpi.com
Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that can enhance reaction rates and yields, providing an alternative to traditional methods. mdpi.com
These modern approaches make the synthesis of the foundational imidazole ring more efficient and scalable, which is a critical consideration for the subsequent synthesis of high-value compounds like nitroimidazole-based pharmaceuticals.
Research Findings
The tables below summarize representative examples of the classical Debus-Radziszewski synthesis and its modern variants for producing substituted imidazoles.
Table 1: Classical Debus-Radziszewski Synthesis of Trisubstituted Imidazoles This interactive table outlines the reactants and conditions for a typical classical synthesis.
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Solvent | Conditions | Product | Yield | Reference |
| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate | Acetic Acid | Reflux | 2,4,5-Triphenyl-1H-imidazole (Lophine) | ~90% | scribd.com |
| Benzil | p-Formyl-α-aminomethylcinnamate | Ammonium Acetate | Acetic Acid | Heating | Trisubstituted imidazole product | Moderate | rowan.edu |
| Glyoxal | Formaldehyde | Ammonia | Water/Alcohol | Heating | Imidazole | Low | ijrpr.comillinois.edu |
Table 2: Modern Variants of the Debus-Radziszewski Synthesis This interactive table showcases various modern catalytic and procedural improvements to the synthesis.
| 1,2-Dicarbonyl | Aldehyde | Amine/Ammonia Source | Catalyst/Method | Conditions | Product | Yield | Reference |
| Benzil | Aromatic Aldehydes | Ammonium Acetate | CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPs / Ultrasound | 8 min | 2,4,5-Triaryl-imidazoles | up to 95% | mdpi.com |
| Benzil | Substituted Benzaldehydes | Ammonium Acetate | ZrCl₄ | 80 °C, 15-45 min | 2,4,5-Trisubstituted imidazoles | 85-95% | rasayanjournal.co.in |
| 2-Bromo-1-phenylethanone | Urea | Triethyl benzyl ammonium chloride (TEBA) / Microwave | Ethanol | Microwave Irradiation | 4-Phenyl-1H-imidazol-2(5H)-one | High | rasayanjournal.co.in |
| Benzil | Various Aldehydes | Primary Amines | None / Microwave | 120 °C, 2-10 min | 1,2,4,5-Tetrasubstituted imidazoles | 82-97% | mdpi.com |
Mechanistic Investigations of 1 Nitro 1h Imidazole Reactions
Reactivity Towards Electrophilic Species
The imidazole (B134444) ring is an electron-rich heterocycle and is generally susceptible to electrophilic substitution. nih.gov In an unsubstituted imidazole, the N-3 position is the most basic and reactive towards electrophiles due to the availability of an unshared pair of electrons that is not part of the aromatic sextet. nih.gov However, the introduction of a nitro group at the N-1 position fundamentally alters this reactivity.
The N-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the entire imidazole ring system. This deactivation effect markedly decreases the ring's nucleophilicity, making electrophilic aromatic substitution reactions much more difficult compared to unsubstituted imidazole. thieme-connect.de Consequently, 1-Nitro-1H-imidazole is generally resistant to common electrophilic substitution reactions. While the C-5 position is typically a reactive site for electrophilic attack in imidazoles, the deactivating effect of the N-1 nitro group diminishes this propensity. smolecule.com
Nucleophilic Reaction Pathways
The electron-deficient nature of the ring in nitroimidazoles makes them prime candidates for nucleophilic attack. Specific and complex reaction pathways, including cine-substitution and ring-opening mechanisms, have been observed, particularly in more substituted analogues like 1,4-dinitro-1H-imidazole.
Cine-substitution is a process where a nucleophile attacks an aromatic ring, and the entering group takes a position adjacent to the carbon that bore the leaving group. This mechanism has been identified in dinitroimidazole derivatives. For instance, studies on 1,4-dinitroimidazoles show that they can undergo cine-substitution. arkat-usa.orgresearchgate.net In this reaction, a nucleophile preferentially attacks the C-5 position of the imidazole ring, which leads to the subsequent elimination of the nitro group from the adjacent C-4 position. researchgate.net This pathway is distinct from a direct SNAr (Substitution Nucleophilic Aromatic) reaction, where the nucleophile would attack the carbon atom bearing the leaving group directly. The conversion of substituted nitrobenzenes into benzoic acids via the von Richter reaction is another classic example of nucleophilic cine-substitution. arkat-usa.org
The Addition-Nucleophilic Ring Opening Ring Closure (ANRORC) mechanism is a significant pathway for the reaction of N-nitrated imidazoles with primary amines. arkat-usa.org Extensive mechanistic studies, particularly on 1,4-dinitro-1H-imidazole and its derivatives, have elucidated this complex transformation. researchgate.netrsc.org
The reaction is initiated by the nucleophilic addition of a primary amine to the electron-deficient imidazole ring. Computational and experimental studies have shown that the most favorable pathway involves the initial attack of the amine at the C-5 position of the imidazole ring. researchgate.netrsc.org This step is followed by the cleavage of the C(5)–N(1) bond, leading to the opening of the imidazole ring and the formation of a reactive acyclic intermediate. researchgate.net
Interactive Data Table: Key Steps in the ANRORC Mechanism of 1,4-Dinitro-1H-imidazole with Primary Amines
| Step | Description | Key Intermediates | Leaving Group |
| 1. Addition | Nucleophilic attack of the primary amine at the C-5 position of the imidazole ring. | Meisenheimer-like adduct | - |
| 2. Ring Opening | Cleavage of the C(5)–N(1) bond to form an acyclic intermediate. | Open-chain species | - |
| 3. Ring Closure | Intramolecular cyclization (5-exo-trig) to form a new five-membered ring. | Cyclized intermediate | - |
| 4. Elimination | Elimination of nitramide (B1216842) from the intermediate to yield the final product. | Final product | Nitramide (H₂N-NO₂) |
Nucleophilic Cine-Substitution Mechanisms
Radical Reactions of Nitroimidazoles
Nitroimidazoles are known to react readily with radical species. These reactions are particularly relevant in atmospheric chemistry and radiation-induced processes, where hydroxyl and nitrate (B79036) radicals act as powerful oxidants.
The hydroxyl radical (•OH) is a highly reactive species that rapidly reacts with nitroimidazoles. The reaction proceeds primarily through the addition of the •OH radical to the imidazole ring, a pathway that is kinetically more favorable than hydrogen atom abstraction. acs.org Studies on related nitroimidazole compounds, such as the drug metronidazole, have shown that the •OH radical adds to the ring with a rate constant near the diffusion-controlled limit. rsc.org
Interactive Data Table: Rate Constants for the Reaction of Hydroxyl Radicals with Nitroimidazoles and Related Compounds
| Compound | Rate Constant (k) | Temperature (K) | Method | Source |
| (2-methyl-5-nitro-1H-imidazole-1-ethanol)nickel(II) | ≈ 4.0 x 10⁹ dm³ mol⁻¹ s⁻¹ | Room Temp. | Flash Photolysis | rsc.org |
| Dimetridazole (DMZ) | 4.32 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | researchgate.net |
| Ornidazole (B1677491) (ONZ) | 4.42 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | researchgate.net |
| Imidazole | 5.65 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | acs.org |
The nitrate radical (NO₃•) is another key oxidant, especially in the nighttime troposphere, that can initiate the transformation of nitroimidazoles. Similar to the hydroxyl radical, the NO₃• radical reacts with the imidazole ring via addition pathways. acs.org
For this compound, which lacks an N-H proton, the reaction is expected to proceed via the addition of the NO₃• radical to the carbon atoms of the imidazole ring. Computational studies on the parent imidazole molecule show that NO₃• addition pathways have low energy barriers. acs.org These addition reactions lead to the formation of nitrooxy-imidazole radical intermediates. In the presence of other atmospheric species like nitrogen dioxide (NO₂), these intermediates can be further transformed, potentially leading to the formation of more highly nitrated imidazole derivatives, such as 4,5-dinitro-1H-imidazole. acs.org The reaction of the nitrate radical with imidazole is very fast, with a calculated total rate constant of 7.41 × 10⁹ M⁻¹ s⁻¹ at 298 K, suggesting that this is a significant degradation pathway in relevant environments. acs.org
Hydroxyl Radical Initiated Reactions
Thermal Decomposition and Rearrangement Mechanisms
The thermal behavior of this compound is characterized by complex decomposition and rearrangement pathways. While direct studies on this compound are limited, research on closely related nitroimidazoles, particularly 1,4-dinitroimidazole, provides significant insights into the plausible mechanisms.
Thermal Decomposition:
The thermal dissociation of nitroimidazoles is a critical aspect of their chemistry, especially for those used as energetic materials. Theoretical and experimental studies on various nitroimidazoles suggest that the decomposition mechanism is highly dependent on the substitution pattern of the imidazole ring. For many multi-nitroimidazoles, the thermal decomposition process is believed to be a competition between two primary pathways acs.orgnih.gov:
NO₂ Elimination: This involves the direct cleavage of the C-NO₂ or N-NO₂ bond, releasing nitrogen dioxide (NO₂).
Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which is then followed by the elimination of nitric oxide (NO).
However, for 1,4-dinitroimidazole, it has been predicted that the homolysis of the N-NO₂ bond is the predominant decomposition channel on the ground electronic state. acs.orgnih.gov This suggests that for this compound, the cleavage of the N1-NO₂ bond would be a primary step in its thermal decomposition. This is supported by comparative studies showing that compounds with C-NO₂ bonds are generally more thermally stable than those with N-NO₂ moieties. acs.orgnih.gov
Another key decomposition channel for imidazoles, in general, is the formation of hydrogen cyanide (HCN). researchgate.net The initial step in the decomposition of nitroimidazoles is often triggered by an intermolecular hydrogen shift, leading to the elimination of an OH radical. researchgate.net
Thermal Rearrangement:
A significant thermal reaction of 1,4-dinitroimidazole is its rearrangement to the more stable C-nitro isomer, 2,4-dinitro-1H-imidazole. publish.csiro.auarkat-usa.orgaip.orggoogle.com This rearrangement can be achieved by heating 1,4-dinitroimidazole in a solvent like chlorobenzene (B131634) at temperatures ranging from 100-140°C or by heating the molten compound. publish.csiro.auaip.orggoogle.com The reaction is believed to proceed via an intramolecular 1,5-sigmatropic shift, although this has not been definitively proven. arkat-usa.org During this thermal rearrangement, denitration products, such as 4-nitroimidazole (B12731), are also observed, indicating a competing reaction pathway. publish.csiro.auaip.org
Given these findings, it is plausible that this compound could undergo a similar thermal rearrangement to a C-nitroimidazole, although this has not been extensively documented. The process would likely compete with thermal decomposition via N-NO₂ bond cleavage.
| Process | Proposed Key Mechanistic Steps | Major Products/Intermediates | Supporting Evidence from Analogs |
| Thermal Decomposition | N-NO₂ bond homolysis; Intermolecular H-shift followed by OH elimination; Ring cleavage. | NO₂, NO, HCN, various radical species | Studies on 1,4-dinitroimidazole and other nitroimidazoles. acs.orgnih.govresearchgate.net |
| Thermal Rearrangement | Intramolecular 1,5-sigmatropic shift of the nitro group from N1 to a carbon atom on the ring. | C-nitroimidazole isomers | Observed in the conversion of 1,4-dinitroimidazole to 2,4-dinitroimidazole. publish.csiro.auarkat-usa.orgaip.orggoogle.com |
Oxidation Pathways of the Imidazole Ring (e.g., Formation of Imidazolidinetriones)
The oxidation of the imidazole ring in this compound can lead to a variety of products, depending on the oxidant and reaction conditions. A significant oxidation pathway can result in the formation of imidazolidinetrione derivatives.
Computational and experimental studies on the oxidation of imidazole and its derivatives by hydroxyl (OH) radicals, a key atmospheric oxidant, indicate that the reaction is initiated by the addition of the OH radical to the carbon atoms of the imidazole ring. mdpi.com For 4-nitroimidazole, it has been shown that OH addition at the C2 and C5 positions is the most favorable pathway. mdpi.com This initial step leads to the formation of hydroxylated nitroimidazole intermediates. mdpi.com
The proposed mechanism for such a transformation would likely involve a series of oxidation and hydrolysis steps, ultimately leading to the cleavage of the double bonds within the imidazole ring and the formation of the keto groups characteristic of an imidazolidinetrione.
| Oxidant | Proposed Initial Step | Key Intermediates | Potential Final Products | Supporting Evidence from Analogs |
| OH Radical | Addition of OH to C2 or C5 of the imidazole ring. | Hydroxylated this compound radicals. | Hydroxylated 1-nitro-1H-imidazoles, ring-opened products. | Oxidation studies on 4-nitroimidazole. mdpi.com |
| Strong Oxidizing Agents | Attack on the electron-rich imidazole ring, potentially facilitated by existing nitro groups. | Highly oxidized intermediates. | Imidazolidinetriones, ring-opened fragments. | Formation of 1-methylimidazolidine-2,4,5-trione (B1196877) from 1-methyl-2,4,5-trinitroimidazole (B8335940). |
Denitration Mechanisms
Denitration, the removal of the nitro group, is a well-documented reaction for 1-nitroimidazoles and their derivatives. This process can occur through several mechanisms, often facilitated by nucleophiles or reductive conditions.
Nucleophilic Denitration:
The N1-nitro group of 1,4-dinitro-1H-imidazole is susceptible to nucleophilic attack. Reactions with various nucleophiles often result in the displacement of the 1-nitro group, a process termed 1-denitration. arkat-usa.org This can lead to the formation of the corresponding 4-nitro-1H-imidazole anion, which can then participate in further reactions. arkat-usa.org For example, the reaction of 1,4-dinitro-1H-imidazoles with nucleophiles can sometimes lead to cine-substitution products, where the incoming nucleophile attaches to a carbon atom and the 1-nitro group is eliminated. arkat-usa.org
Reductive Denitration:
Under biological or chemical reducing conditions, the nitro group of nitroimidazoles can be reduced. This process is central to the mechanism of action of many nitroimidazole-based drugs. nih.govasm.org The reduction can proceed in a stepwise manner, forming nitroso, hydroxylamino, and finally amino derivatives. In some instances, this reductive activation can lead to denitrification, where the nitro group is completely removed, often with the release of nitric oxide (NO). nih.gov This denitrification is a key step in the bioactivation of certain fused nitroimidazole drugs. nih.gov
The degradation of the nitroimidazole drug ornidazole by nanoscale zero-valent iron has also been shown to involve N-denitration as one of the reaction pathways. rsc.org
| Reaction Type | Reagents/Conditions | Proposed Mechanism | Products | Supporting Evidence from Analogs |
| Nucleophilic Denitration | Nucleophiles (e.g., amines, iodides, azides) | Nucleophilic attack at the N1 position or an adjacent carbon, leading to the elimination of the nitro group. | 4-Nitro-1H-imidazole anion, cine-substitution products. | Reactions of 1,4-dinitroimidazoles with various nucleophiles. arkat-usa.org |
| Reductive Denitration | Reducing agents (chemical or biological) | Stepwise reduction of the nitro group, potentially leading to N-O bond cleavage and release of NO. | Aminoimidazoles, nitric oxide, other reduced species. | Metabolism of nitroimidazole drugs; degradation of ornidazole. nih.govasm.orgrsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitro 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the protons, carbons, and nitrogens within the molecule.
Proton NMR spectroscopy of 1-nitro-1H-imidazole and its derivatives reveals characteristic signals for the imidazole (B134444) ring protons. The chemical shifts of these protons are influenced by the electronic effects of the nitro group and any substituents on the imidazole ring or the N-1 position.
In a study of 1-methyl-4-nitro-1H-imidazole, the proton signals for the imidazole ring were observed as doublets at δ 8.35 ppm (H-2) and δ 7.80 ppm (H-5) in DMSO-d6. derpharmachemica.com The presence of a singlet at δ 3.75 ppm confirmed the methyl group at the N-1 position. derpharmachemica.com For 1-allyl-4-nitro-1H-imidazole, the imidazole protons appeared at δ 8.37 ppm (H-2) and δ 7.86 ppm (H-5), with the allylic protons showing complex multiplets. derpharmachemica.com
The substitution pattern on the imidazole ring significantly affects the chemical shifts. For instance, in 1,2-dimethyl-4-nitro-1H-imidazole, the H-5 proton appears as a singlet at δ 8.24 ppm in CDCl₃, with the methyl groups at N-1 and C-2 resonating at δ 3.63 ppm and δ 2.3 ppm, respectively. derpharmachemica.com
The following table summarizes the ¹H NMR data for selected this compound derivatives:
| Compound | Solvent | H-2 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| 1-Methyl-4-nitro-1H-imidazole | DMSO-d6 | 8.35 (d) | 7.80 (d) | 3.75 (s, N1-CH₃) |
| 1-Allyl-4-nitro-1H-imidazole | DMSO-d6 | 8.37 (d) | 7.86 (d) | 6.12-5.99 (m, H1''), 5.30-5.14 (m, H1'''), 4.75-4.72 (m, H1') |
| 4-Nitro-1-(prop-2-ynyl)-1H-imidazole | DMSO-d6 | 8.42 (d) | 7.94 (d) | 5.05 (d, H1'), 3.68 (t, H1''') |
| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | - | 8.24 (s) | 3.63 (s, N-CH₃), 2.3 (s, C2-CH₃) |
| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone | DMSO-d6 | 8.33 (d) | 7.81 (d) | 8.07-8.03 (m, Ho-Ph), 7.78-7.72 (m, Hp-Ph), 7.65-7.60 (m, Hm-Ph), 5.88 (s, H1') |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons in this compound and its derivatives are sensitive to the substituents.
For 1-methyl-4-nitro-1H-imidazole, the carbon signals were assigned as follows: δ 146.9 (C4), 138.1 (C5), 122.6 (C2), and 34.2 (N1-CH₃) in DMSO-d6. derpharmachemica.com The C4 carbon, directly attached to the electron-withdrawing nitro group, is significantly deshielded. In a study on 4-nitroimidazole (B12731), the carbon chemical shifts were observed at 144.7 ppm, 136.4 ppm, and 119.4 ppm. swinburne.edu.au
The nature of the substituent at the N-1 position also influences the carbon chemical shifts. For example, in 1-allyl-4-nitro-1H-imidazole, the imidazole carbons resonate at δ 147.03 (C4), 137.38 (C5), and 121.60 (C2). derpharmachemica.com
The table below presents the ¹³C NMR data for several this compound derivatives:
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| 1-Methyl-4-nitro-1H-imidazole | DMSO-d6 | 122.6 | 146.9 | 138.1 | 34.2 (N1-CH₃) |
| 1-Allyl-4-nitro-1H-imidazole | DMSO-d6 | 121.60 | 147.03 | 137.38 | 133.05 (C1''), 118.88 (C1'''), 49.56 (C1') |
| 4-Nitro-1-(prop-2-ynyl)-1H-imidazole | DMSO-d6 | 121.2 | 147.1 | 137.0 | 77.7 (C1'''), 77.4 (C1''), 36.9 (C1') |
| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | 145.9 | 140.1 | 123.5 | 33.9 (N-CH₃), 12.9 (C2-CH₃) |
| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone | DMSO-d6 | 123.04 | 146.79 | 138.53 | 192.24 (C=O), 134.35 (Cp-Ph), 133.98 (Cipso-Ph), 129.09 (Cm-Ph), 128.07 (Co-Ph), 54.01 (C1') |
Nitrogen-15 NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. In the case of this compound and its derivatives, ¹⁵N NMR can distinguish between the different nitrogen environments of the imidazole ring and the nitro group.
Studies have shown that the chemical shifts of the imidazole nitrogens are influenced by protonation and hydrogen bonding. acs.org For 4-nitroimidazole, the ¹⁵N chemical shifts were reported at 363.0 ppm (NO₂), 237.4 ppm (N3), and 181.5 ppm (N1). swinburne.edu.au Methylation at the N1 position in 1-methyl-4-nitroimidazole (B145534) resulted in a small change in the N1 chemical shift but a more significant shielding effect on the N3 nitrogen. swinburne.edu.au The resonance signals for the nitrogen atoms in the nitro groups of C-nitropyrazoles are typically found in a characteristic region around -11 ppm. researchgate.net
Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, obtaining ¹⁵N NMR spectra can be time-consuming. researchgate.net However, advanced techniques like HSQC and HMBC can provide valuable correlation data between nitrogen atoms and neighboring protons and carbons. semanticscholar.org
Carbon (13C) NMR Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.
The FT-IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1490 cm⁻¹ and 1370-1300 cm⁻¹, respectively. derpharmachemica.comscirp.orgscholaris.ca
For instance, in a derivative, 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride, the NO₂ stretching vibrations were observed at 1570-1390 cm⁻¹. nih.gov In N-benzyl-2-nitro-1H-imidazole-1-acetamide, the FT-IR spectrum showed characteristic bands for the nitro group. spectrabase.com The C=N stretching vibration of the imidazole ring is also observable. derpharmachemica.com
The following table lists characteristic FT-IR absorption bands for some nitroimidazole derivatives:
| Compound | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | - | - | 3270-2650 (O-H), 1715 (C=O) |
| 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride | 1570-1390 | 1570-1390 | 1765 (C=O acid chloride), 1620 (C=N) |
| N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 1544 | 1366 | 3364 (N-H), 1637 (C=O) |
| 2-Nitro-1-vinyl-1H-imidazole | 1527 | 1348 | 3155, 3128 (C-H), 1635 (C=C) |
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to water and can provide better resolution for certain vibrational modes. In a study of 1-methyl-6-nitro-1H-benzimidazole, both FT-IR and FT-Raman spectra were recorded and analyzed to assign the vibrational bands. researchgate.net The symmetric stretching of the nitro group often gives a strong band in the Raman spectrum.
For a substituted imidazole, the phenolic OH and NH stretching modes were observed at 3304 cm⁻¹ and 3215 cm⁻¹ in the Raman spectrum, respectively. researchgate.net The C=O stretching and N-H deformation vibrations were assigned a band at 1557 cm⁻¹ in the Raman spectrum. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LCMS)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of nitroimidazole derivatives, providing critical information on molecular weight and fragmentation pathways. Soft ionization techniques like Electrospray Ionization (ESI) and techniques coupled with liquid chromatography, such as LC-MS, are particularly prevalent in the analysis of these compounds. japsonline.comnih.gov
In ESI-MS, nitroimidazole derivatives are typically ionized via protonation to form [M+H]⁺ ions or through adduction with cations like sodium to yield [M+Na]⁺ ions. nih.govbrieflands.com This allows for the precise determination of the molecular weight. For instance, in the analysis of 2-nitro-1-vinyl-1H-imidazole, the protonated molecular ion [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 140.0. mdpi.com Similarly, various other derivatives have been characterized by their protonated or sodiated molecular ions. nih.govbrieflands.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS) is frequently employed for the separation and identification of nitroimidazole derivatives from complex mixtures, such as in the analysis of reaction by-products or metabolites. nih.govmdpi.comresearchgate.net For example, LC-MS analysis was used to identify the formation of 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane as a minor by-product during the synthesis of 2-nitro-1-vinyl-1H-imidazole by detecting its [M+H]⁺ ion at m/z 253.0. mdpi.comresearchgate.net Furthermore, LC-MS/MS methods, which involve tandem mass spectrometry, are utilized for the confirmation of nitroimidazole metabolites in various matrices by monitoring specific precursor-to-product ion transitions. usda.gov
The fragmentation of nitroimidazoles under mass spectrometric conditions often involves the loss of the nitro group (NO₂) or other substituents attached to the imidazole ring. youtube.com Studies on the fragmentation of doubly ionized 4(5)-nitroimidazole show that after the initial core ionization, the molecule relaxes through fragmentation into multiple cationic species. utupub.fi A common fragmentation route is the cleavage of the C-NO₂ bond. Research on related imidazole ribosides indicates that the imidazole ring itself tends to remain intact, with fragmentation primarily occurring via the loss of its substituents. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. This method serves as a crucial final check to verify the purity and confirm the empirical formula of newly synthesized this compound derivatives. mdpi.com
The procedure involves comparing the experimentally determined elemental composition ("found" values) with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned chemical structure. This technique is routinely reported in the characterization of novel nitroimidazole compounds. For example, in the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole, the calculated elemental composition was C 55.99%, H 5.37%, and N 27.98%, which closely matched the found values of C 55.82%, H 5.36%, and N 27.84%. mdpi.com Such congruence is a standard requirement for the structural validation of novel derivatives. brieflands.comnih.govnih.gov
Theoretical and Computational Chemistry Studies of 1 Nitro 1h Imidazole
Density Functional Theory (DFT) Calculations
Determination of Molecular Geometries and Structural Parameters
For various substituted nitroimidazoles, DFT calculations are routinely used to predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. dnrcollege.orgnih.gov For instance, in studies of 1,4-dinitro-1H-imidazole, optimized geometric parameters have been determined using the B3LYP/6-311++G(d,p) level of theory. dnrcollege.org It is established that the imidazole (B134444) ring generally maintains a planar structure, though the nitro group may be slightly twisted relative to the ring. In the case of 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted by a dihedral angle of 5.60 (2)°. Similar planarity of the imidazole ring with some substituent-induced deviations is a common feature. dntb.gov.ua Without specific studies on 1-Nitro-1H-imidazole, it is reasonable to extrapolate that it would also exhibit a largely planar imidazole ring with the nitro group attached to the N1 position.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nist.gov
In related nitroimidazole compounds, the introduction of a nitro group is known to significantly lower the HOMO-LUMO energy gap, which enhances the molecule's reactivity. researcher.life For many imidazole derivatives, the HOMO is typically localized over the imidazole ring, while the LUMO is often situated on the nitro-substituted part of the molecule. acs.org This distribution facilitates charge transfer within the molecule. nih.gov For this compound, one would anticipate that the HOMO resides on the imidazole ring and the LUMO is centered on the nitro group, leading to a specific reactivity pattern.
Evaluation of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the polarizability (α) and the first-order hyperpolarizability (β). Organic molecules with π-conjugated systems, especially those with electron-donating and electron-accepting groups, can exhibit significant NLO responses.
Studies on various imidazole derivatives have shown that they can possess notable NLO properties. nih.govacs.orgbiointerfaceresearch.com For example, research on 1,4-dinitro-1H-imidazole indicates that its NLO properties are greater than the standard reference compound, urea. researchgate.netaip.org The incorporation of a nitro group, a strong electron-withdrawing group, can enhance hyperpolarizability. researcher.life While no specific hyperpolarizability values for this compound have been reported in the searched literature, it is plausible that it would exhibit some NLO character due to the electronic asymmetry introduced by the nitro group on the imidazole ring.
Prediction of Thermochemical Properties (e.g., Heats of Formation)
Thermochemical properties, such as the heat of formation (ΔHf), are critical for assessing the energy content and stability of compounds, particularly for energetic materials. Polynitroimidazoles are noted for having a large positive enthalpy of formation due to the presence of numerous C-N and N-N bonds and the high-energy nitro groups. researchgate.netaip.orgdnrcollege.org
Accurate calculations of heats of formation for nitrogen-containing heterocycles like 1H-imidazole have been performed using high-level ab initio molecular orbital theory, showing excellent agreement with experimental values. chemeo.com While these studies provide a baseline, specific calculated heats of formation for this compound are not available in the reviewed literature. The addition of a nitro group is expected to significantly influence this value compared to the parent imidazole.
Calculation of Atomic Charges and Reactivity Descriptors (Global and Local)
In related nitroimidazoles, the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group typically carry negative charges, making them susceptible to electrophilic attack. Conversely, specific carbon and hydrogen atoms may exhibit positive charges. nist.gov The nitro group acts as a strong electron-withdrawing group, which influences the charge distribution across the entire molecule. vulcanchem.com For this compound, it is expected that the nitro group would significantly impact the atomic charges and reactivity, making the ring atoms more electron-deficient compared to unsubstituted imidazole.
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential. Negative regions (typically colored red) are associated with electrophilic reactivity (attraction of a proton), while positive regions (blue) indicate nucleophilic reactivity (repulsion of a proton).
For imidazole and its derivatives, the MEP map clearly identifies the nitrogen atoms of the ring and the oxygen atoms of any nitro groups as the most negative potential sites, making them the primary centers for electrophilic attack. aip.orgnih.gov The hydrogen atoms, particularly any attached to ring nitrogens, are generally in regions of positive potential. For this compound, the MEP would be expected to show a strong negative potential around the oxygen atoms of the nitro group and the N3 atom of the imidazole ring, highlighting these as the most reactive sites for electrophilic interactions.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like picture of molecular bonding, which is useful for analyzing stability arising from charge delocalization and hyperconjugative interactions. uni-muenchen.de
For molecules similar to this compound, such as 1,4-dinitro-1H-imidazole, NBO analysis shows significant intramolecular charge transfer (ICT). researchgate.netdnrcollege.org Key interactions identified include the delocalization of lone pair (LP) electron density from the oxygen atoms of the nitro group to the antibonding orbitals (σ* and π) of the imidazole ring. For example, in 1,4-dinitro-1H-imidazole, the interaction from a lone pair on an oxygen atom (LP O1) to the π orbital of the N-O bond (O2-N7) results in a substantial stabilization energy of 101.08 kcal/mol, indicating significant charge delocalization and stabilization. dnrcollege.org Another critical interaction involves the delocalization from the π* orbital of one bond (N6-C11) to the π orbital of another (C9-C10), contributing a stabilization energy of 75.27 kcal/mol. dnrcollege.org These ICT processes are crucial for the stability of the molecular structure. eurjchem.com
The stability of the molecule is directly linked to these hyperconjugative interactions. The delocalization of electron density leads to a more stabilized molecular system. nih.govnih.gov The larger the E(2) value, the greater the charge transfer and the more stable the molecular interaction between the electron donor and acceptor orbitals. nih.gov
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for a Nitroimidazole Derivative (1,4-dinitro-1H-imidazole)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) O1 | π* (O2 - N7) | 101.08 | Lone Pair -> Antibonding π |
| π* (N6 - C11) | π (C9 - C10) | 75.27 | Antibonding π -> Bonding π |
| σ (N5 - N7) | σ* (C9 - C10) | 0.53 | Bonding σ -> Antibonding σ |
Data derived from a study on 1,4-dinitro-1H-imidazole, which serves as a model for understanding interactions in this compound. dnrcollege.org
Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukruc.dk This method has been successfully applied to various nitroimidazole derivatives, providing theoretical data that often shows good agreement with experimental results. eurjchem.comswinburne.edu.au
Computational studies on 4-nitroimidazole (B12731) (4-NI) and its methylated derivative, 1-methyl-4-nitroimidazole (B145534) (CH3-4NI), have been performed using Density Functional Theory (DFT). swinburne.edu.au These calculations can accurately predict ¹³C chemical shifts, typically within 2% of the experimental values. swinburne.edu.au For instance, the calculated ¹³C NMR chemical shifts for 4-NI were found to be in close agreement with experimental data obtained from solid-state and solution-state NMR. swinburne.edu.au
However, larger discrepancies, sometimes up to 13%, can be observed for ¹⁵N NMR chemical shifts. swinburne.edu.au These differences are often attributed to factors such as the complex electronic environment of the nitrogen atoms within the imidazole ring, including resonance structures and molecular dynamics, which may not be fully captured by the computational model. swinburne.edu.au
The calculation of ¹H and ¹³C chemical shifts using the GIAO method is a standard procedure in the structural elucidation of newly synthesized nitroimidazole compounds. eurjchem.comislamiahcollege.edu.in For example, in a study of 1-methyl-4-nitro-1H-imidazole, the experimental ¹H NMR signals at δ 8.35 ppm (H-2) and 7.80 ppm (H-5) and ¹³C NMR signals at δ 146.9 ppm (C4), 138.1 ppm (C5), and 122.6 ppm (C2) were reported, which serve as benchmarks for theoretical calculations. derpharmachemica.comderpharmachemica.com
Table 2: Experimental and Calculated NMR Chemical Shifts (δ, ppm) for 4-Nitroimidazole (4-NI)
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹⁵N Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 136.4 | Agreement within 2% | - |
| C4 | 144.7 | Agreement within 2% | - |
| C5 | 119.4 | Agreement within 2% | - |
| N1 | - | - | 181.5 |
| N3 | - | - | 237.4 |
| N(NO₂) | - | - | 363.0 |
Data sourced from a combined experimental and theoretical study on 4-nitroimidazole. swinburne.edu.au
Bond Dissociation Energies (BDEs) and Weakest Bond Analysis
Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of energetic materials. The weakest bond in the molecule is often considered the "trigger linkage" for detonation or decomposition. arkat-usa.org Computational studies on a variety of nitro-substituted imidazoles have consistently focused on identifying this weakest bond and calculating its BDE.
For many C-nitro compounds, the C–NO₂ bond is identified as the weakest bond. researchgate.netscispace.com However, in N-nitro compounds, such as those with a nitro group attached to a nitrogen atom of the imidazole ring (e.g., this compound), the N–NO₂ bond is typically the most labile. arkat-usa.org Theoretical calculations on a series of nitro-imidazole derivatives confirmed that their thermal stability is largely determined by whether a nitro group is attached to the 1-position. nih.gov
Studies on 1,4-dinitro-1H-imidazole suggest that the N–NO₂ bond is indeed the weakest link. arkat-usa.org The BDE for the C–NO₂ bond in nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole compounds has been calculated to be in the range of 222–238 kJ mol⁻¹. researchgate.net For comparison, the BDE of the weakest bond in 4,4′,5,5′-tetranitro-2,2′-bi-1H-imidazole (a C-nitroimidazole) was also found to be a C–NO₂ bond. A linear correlation has been observed between the impact sensitivity (h₅₀) of some nitroimidazoles and the BDE of their weakest bonds. arkat-usa.org
Table 3: Calculated Bond Dissociation Energies (BDE) for Weakest Bonds in Various Nitroaromatic Compounds
| Compound | Weakest Bond | BDE (kJ/mol) | Computational Method/Basis Set |
|---|---|---|---|
| 2,4,5-Trinitroimidazole | C–NO₂ | 235.44 | B3LYP/6-311++G** |
| 2,4-Dinitroimidazole | C–NO₂ | 259.87 | B3LYP/6-311++G** |
| 4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole | C–NO₂ | 239.66 | B3LYP/6-311++G** |
| Nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole derivatives | C–NO₂ | 222-238 | Not Specified |
Data compiled from various computational studies on nitroaromatic explosives. researchgate.netscispace.com
Stability Predictions based on Computational Data
Computational data, particularly from NBO and BDE analyses, are used to predict the stability of this compound and related compounds. High stability is often associated with significant charge delocalization, as revealed by NBO analysis, and high bond dissociation energies for the weakest bonds.
The stability of nitroimidazole molecules is enhanced by hyperconjugative interactions and intramolecular charge transfer, which delocalize electron density and stabilize the system. researchgate.netdnrcollege.org The presence of strong electron-withdrawing nitro groups significantly influences the electronic structure and stability.
From a thermochemical standpoint, BDE values are paramount. The N–NO₂ bond in 1-nitroimidazoles is generally considered the trigger for thermal decomposition. arkat-usa.orgnih.gov The energy of this bond is a direct indicator of the molecule's thermal stability. Computational studies have shown that imidazoles are generally more stable than their pyrazole (B372694) counterparts. colab.ws When considering both stability and detonation performance, compounds like 2,4,5-trinitro-1H-imidazole have been identified as potential high-energy-density materials. nih.gov The relationship between the BDE of the weakest bond and impact sensitivity further allows for computational screening of the stability and safety of novel energetic compounds. arkat-usa.org
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For this compound, these models are used to map potential energy surfaces, identify intermediates and transition states, and calculate reaction barriers, thereby providing a detailed understanding of its chemical reactivity.
Transition State Analysis and Energy Barrier Determination
Transition state theory is central to modeling reaction kinetics. By locating the transition state (TS) on the potential energy surface and calculating its energy relative to the reactants, the activation energy (energy barrier) for a reaction can be determined.
Detailed computational studies have been performed on the reactions of nitroimidazole derivatives. For instance, the mechanism of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction between 1,4-dinitro-1H-imidazole and aniline (B41778) has been extensively modeled. researchgate.netresearchgate.net The study revealed a multi-step pathway involving:
Initial nucleophilic attack by aniline on the imidazole ring, with two possible sites: C(2) and C(5).
Ring cleavage to form a ring-opened intermediate.
Cyclization and subsequent elimination to form the final product.
The calculations showed that the initial attack is favored at the C(5) position. researchgate.net The rate-determining step was identified as the 5-exo-trig cyclization step. researchgate.net The Gibbs free energy of activation for the various steps was calculated, providing a quantitative map of the reaction pathway. researchgate.netresearchgate.net Similarly, the activation energy for proton transfer in nitroimidazole has been calculated, showing it to be an energetically favorable process. isca.in
Table 4: Calculated Free Activation Energies for Steps in the ANRORC-like Reaction of 1,4-dinitro-1H-imidazole with Aniline
| Reaction Step | Transition State | Free Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack at C(5) | TS for C(5) addition | Lower than C(2) attack |
| Nucleophilic attack at C(2) | TS for C(2) addition | Higher than C(5) attack |
| Ring-cleavage | TS for ring-opening | Specified in study |
| 5-exo-trig cyclization | TS for cyclization | Identified as rate-determining |
Data derived from a mechanistic study on a model nitroimidazole reaction. researchgate.net
Simulation of Radical Addition and Abstraction Pathways
The reactions of this compound with radicals are critical for understanding its behavior in various environments, including atmospheric chemistry and biological systems. Computational simulations are used to explore these radical-mediated pathways.
A comprehensive study on the oxidation of imidazole by atmospheric radicals like the hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals has provided significant insights. acs.org The reaction can proceed via two main pathways:
Radical Addition: The radical adds to the double bonds of the imidazole ring.
Hydrogen Abstraction: The radical abstracts a hydrogen atom from either a C-H or N-H bond.
For the reaction with the NO₃• radical, hydrogen atom abstraction from the N–H group is the most favorable pathway, with a very low energy barrier of 0.37 kcal/mol. acs.org The radical addition pathways are also favorable, with barriers ranging from 2.25 to 3.27 kcal/mol. acs.org Following the initial radical attack, subsequent reactions can lead to the formation of various products, including nitro-imidazoles in the presence of NO₂. acs.org For example, the addition of an NO₂ group to a radical intermediate can form 2-nitro-1H-imidazole. acs.org Theoretical studies on the reaction of 2-nitro-1H-imidazole and 5-nitro-1H-imidazole with •OH radicals have also been explored, focusing on the addition to the double bonds. science.gov These simulations are crucial for predicting the degradation pathways and products of nitroimidazoles in oxidative environments.
Table 5: Calculated Energy Barriers for the Initial Reaction of Imidazole with NO₃• Radical
| Reaction Pathway | Energy Barrier (kcal/mol) |
|---|---|
| H-abstraction from N-H | 0.37 |
| NO₃• addition to C2 | 3.27 |
| NO₃• addition to C4 | 2.25 |
| NO₃• addition to C5 | 2.37 |
Data from a computational study on imidazole oxidation. acs.org
Charge Density Analysis
The electronic properties and intermolecular interactions of nitroimidazole derivatives have been extensively investigated through charge density analysis, combining high-resolution experimental techniques with advanced theoretical models. These studies provide fundamental insights into the nature of chemical bonds and non-covalent interactions that dictate crystal packing and molecular recognition.
Experimental Charge Density Distribution Determination
Experimental charge density distributions for several derivatives of nitroimidazole have been determined using high-resolution X-ray diffraction data collected at low temperatures. researchgate.netscispace.com The Hansen-Coppens multipole model is commonly employed to refine the aspherical nature of atomic electron density, moving beyond the simplistic independent atom model (IAM) which treats atoms as spherical. researchgate.netscispace.comiucr.orgacs.orgnih.gov
This technique has been successfully applied to compounds such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, 1-(2'-aminophenyl)-2-methyl-4-nitro-1H-imidazole, and 2-nitroimidazole (B3424786). researchgate.netacs.orgnih.gov For instance, in the study of 1-(2'-aminophenyl)-2-methyl-4-nitro-1H-imidazole, an anharmonic model was necessary for the nitrogen atoms of the amino and nitro groups to achieve a more accurate charge density model. nih.gov The use of Free R-factor calculations helps in finding the optimal restraints for a physically meaningful model, ensuring the reliability of the derived electrostatic properties. researchgate.netnih.govnih.gov
Theoretical Charge Density Calculations (e.g., SCS-RI-MP2-F12)
Theoretical calculations are crucial for complementing and validating experimental findings. High-level, explicitly correlated quantum chemical methods, such as Spin-Component Scaled Resolution of the Identity Second-Order Møller-Plesset perturbation theory with F12 correction (SCS-RI-MP2-F12), have been utilized to compute total and electrostatic energies. researchgate.netacs.orgnih.gov
These advanced computational methods provide results that are in good agreement with electrostatic energy calculations derived from experimental data. researchgate.netacs.orgnih.gov The comparison between different experimental and theoretical models allows for a critical evaluation of how factors like refinement strategy and applied restraints influence derived properties such as atomic charges and molecular dipole moments. researchgate.netacs.orgnih.gov This dual experimental-theoretical approach provides a robust understanding of the electron density distribution.
Analysis of Intermolecular Interactions (e.g., C≡N···C≡N, C–H···O, C–H···N)
The detailed charge density distribution allows for a thorough analysis of the various intermolecular interactions that govern the crystal structures of nitroimidazole derivatives. Bader's Quantum Theory of Atoms in Molecules (QTAIM) is frequently applied to characterize the topological features of these interactions. iucr.org Studies have identified a range of non-covalent bonds, including conventional and weak hydrogen bonds, as well as other stabilizing contacts.
In the crystal structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the packing is influenced by weak C–H···O and C–H···N hydrogen bonds, but it is primarily determined by a significant lateral electrostatic interaction between antiparallel side-by-side cyano (C≡N) groups. researchgate.netacs.orgnih.goviucr.org For 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole, the structure is built upon dimers connected by strong N-H···N hydrogen bonds, which are further linked by weaker C-H···O, C-H···N, and C-H···π interactions. nih.gov Other derivatives exhibit interactions such as π-stacking and halogen bonds (e.g., C-Cl···O). iucr.org
Table 1: Summary of Intermolecular Interactions in Nitroimidazole Derivatives
| Compound | Observed Intermolecular Interactions | References |
| 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile | Dominant: Lateral antiparallel C≡N···C≡N dipolar interactions.Also Present: Weak C–H···O and C–H···N hydrogen bonds. | researchgate.netacs.orgnih.goviucr.org |
| 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole | Primary Building Block: Dimer formation via strong N–H···N hydrogen bonds.Other Interactions: Weaker C–H···O, C–H···N, and C–H···π contacts. | nih.gov |
| Various 4-nitroimidazole derivatives (e.g., chloro-substituted) | Weak C–H···O/N hydrogen bonds, π-stacking, and halogen bonds such as C–Cl···O. | iucr.orgamu.edu.pl |
Theoretical Charge Density Calculations (e.g., SCS-RI-MP2-F12)
Computational Studies on Regioselectivity and Reaction Specificity
Computational chemistry plays a pivotal role in understanding and predicting the outcomes of chemical reactions involving the nitroimidazole scaffold. Studies on the N-alkylation of 4-nitro-1H-imidazole have demonstrated the power of combining experimental synthesis with theoretical calculations to explain observed regioselectivity. derpharmachemica.comderpharmachemica.com
In the alkylation of 4-nitro-1H-imidazole, a total regioselectivity favoring the N-1 position is achieved under various operating conditions (base, solvent, temperature). derpharmachemica.comderpharmachemica.com This experimental outcome is supported by parallel computational studies. derpharmachemica.comderpharmachemica.com The theoretical analysis helps to elucidate the factors governing the reaction pathway, such as the electronic properties and steric hindrance around the different nitrogen atoms in the imidazole ring. For instance, while 4-nitroimidazole favors alkylation at the N-1 position, the related compound 2-methyl-5-nitroimidazole (B138375) shows regioselectivity for N-3 alkylation, an effect attributed to the steric influence of the nitro group. derpharmachemica.com
These findings highlight how computational models can successfully predict or rationalize the regiochemical outcome of reactions, providing valuable guidance for synthetic chemists aiming to produce specific isomers.
Table 2: Regioselective N-Alkylation of 4-Nitroimidazole
| Starting Material | Alkylating Agent | Conditions | Product | Outcome | References |
| 4-nitro-1H-imidazole | Various | K₂CO₃ (base), Acetonitrile (B52724) (solvent), 60°C | 1-alkyl-4-nitro-1H-imidazole | Good yields (66-85%) with alkylation favored at the N-1 position. | derpharmachemica.com |
| 4-nitro-1H-imidazole | Various | Different bases, solvents, temperatures | 1-alkyl-4-nitro-1H-imidazole | Total regioselectivity for the N-1 position confirmed by NMR spectroscopy. | derpharmachemica.comderpharmachemica.com |
Integration of Computational Chemistry with Machine Learning for Novel Molecule Design
The convergence of computational chemistry and machine learning is opening new frontiers in de novo molecular design. rsc.orgwhiterose.ac.uk Generative models, including deep learning algorithms like variational autoencoders (VAEs) and recurrent neural networks (RNNs) with long short-term memory (LSTM), can learn from vast chemical databases to design novel molecules with specific desired properties from scratch. nih.govnih.gov These models often use molecular representations like SMILES strings as input to generate new, chemically valid structures. rsc.orgnih.govnih.gov
In the context of nitroimidazoles, this approach faces specific challenges. The patent landscape for substituted 5-nitro-1H-imidazoles as antibacterial agents is reportedly extensive. nih.govacs.org This saturation makes the development of novel molecules containing this core structure unattractive from an intellectual property standpoint, thus potentially limiting the application of machine learning for designing new drugs in this specific class. nih.govacs.org
Despite this, the general methodology remains powerful. A typical workflow involves:
Training a generative model on a large dataset of molecules.
Fine-tuning the model on a smaller set of molecules known to be active against a specific biological target (transfer learning). nih.gov
Generating a library of novel virtual compounds.
Screening these candidates computationally for synthesizability, novelty, and predicted activity before selecting the most promising ones for chemical synthesis and experimental validation. rsc.org
This integration of machine learning with computational evaluation holds significant potential for accelerating the discovery of new chemical entities, even if its application to the this compound scaffold for certain therapeutic areas may be constrained by existing patents.
Research Applications and Strategic Importance of 1 Nitro 1h Imidazole
High-Energy Materials and Propellant Research
Nitro- and polynitroazoles, including derivatives of 1-nitro-1H-imidazole, are a critical class of energetic materials known for high performance, often combined with reduced sensitivity to impact and friction. arkat-usa.org The high nitrogen content and the energy-rich C-N, C=N, and N-N bonds contribute to a large enthalpy of formation, a key characteristic of high-energy materials. researchgate.netaip.org The imidazole (B134444) framework is particularly valuable as a building block for designing powerful energetic materials with tailored stability. researchgate.net
The performance of an energetic material is primarily defined by its detonation properties, such as detonation velocity (D) and detonation pressure (P). While this compound itself is more of a precursor, its polynitro derivatives, which are designed from the basic imidazole structure, demonstrate significant energetic potential. Theoretical calculations using methods like Density Functional Theory (DFT) and empirical equations such as the Kamlet-Jacobs (K-J) equation are standard for predicting these properties. researchgate.netnih.gov
Research shows a direct correlation between the number of nitro groups on the imidazole ring and the energetic performance. For example, imidazole derivatives with more than three nitro groups can exhibit explosive properties greater than those of the widely used explosive RDX. researchgate.netaip.org A comparative study of nitroimidazole derivatives highlights how increasing nitration enhances performance. For instance, 2,4,5-trinitro-1H-imidazole (TNI) is identified as a potential high-energy-density molecule with a calculated detonation velocity of 8.98 km/s and a detonation pressure of 36.70 GPa. researchgate.netnih.gov Another powerful derivative, 4,4′,5,5′-tetranitro-2,2′-bi-1H-imidazole (TNBI), has a calculated detonation velocity of approximately 8.8 km/s at a density of 1.95 g/cm³. researchgate.net
Table 1: Calculated Detonation Properties of Selected Nitroimidazole Derivatives
| Compound | Predicted Detonation Velocity (D) (km/s) | Predicted Detonation Pressure (P) (GPa) | Source(s) |
|---|---|---|---|
| 2,4,5-Trinitro-1H-imidazole (TNI) | 8.98 | 36.70 | researchgate.netnih.gov |
| 4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole (TNBI) | ~8.80 | ~35.0 | researchgate.net |
Thermal stability is a critical parameter for the safe handling, storage, and application of energetic materials. The stability of nitroimidazole derivatives is significantly influenced by the position and number of nitro groups. researchgate.netnih.gov Theoretical and experimental studies, primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to characterize these properties.
The presence of a nitro group at the 1-position (N-NO2) of the imidazole ring, as in 1,4-dinitroimidazole, tends to decrease thermal stability compared to its isomers where nitro groups are only attached to carbon atoms (C-NO2). researchgate.net For example, 1,4-dinitroimidazole undergoes thermal rearrangement to the more stable 2,4-dinitroimidazole. bibliotekanauki.pl DSC analysis of 1,4-dinitroimidazole shows broad exothermic signals, indicating its reactivity upon heating. arkat-usa.org In contrast, some polynitroimidazoles exhibit high decomposition temperatures. For example, 4,5-dinitro-1H-imidazole has an onset decomposition temperature greater than 200°C. An N-acetate methyl derivative of dinitroimidazole was found to have a melting point of 86°C and a decomposition temperature of 224°C, indicating potential as a melt-castable explosive. nih.gov
Table 2: Thermal Properties of Selected Nitroimidazole Compounds
| Compound | Property | Value (°C) | Source(s) |
|---|---|---|---|
| 4,5-Dinitro-1H-imidazole | Onset Decomposition | >200 | |
| 4,5-Dinitro-1-(acetate methyl)-1H-imidazole | Melting Point | 86 | nih.gov |
| 4,5-Dinitro-1-(acetate methyl)-1H-imidazole | Decomposition Temperature | 224 | nih.gov |
Computational chemistry, particularly DFT, plays a pivotal role in the modern design of energetic materials. researchgate.net These methods allow for the in silico design and screening of novel nitroazole compounds, predicting their properties before undertaking complex and hazardous synthesis. researchgate.net Researchers can systematically modify the imidazole scaffold by adding various energetic groups (like -NO2) and predict the resulting changes in detonation performance, stability, and sensitivity. nih.govresearchgate.net
Studies involve creating a series of nitro-imidazole derivatives by systematically replacing hydrogen atoms with nitro groups and then calculating key parameters like heat of formation (HOF), bond dissociation energy (BDE), detonation velocity, and pressure. researchgate.netnih.gov For example, theoretical calculations have shown that nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole compounds possess good thermal stability, with the weakest bond dissociation energy being comparable to that of TNT. researchgate.net This predictive power accelerates the discovery of new high-energy-density materials (HEDMs) by identifying the most promising candidates for experimental synthesis, such as screening 2,4,5-trinitro-1H-imidazole for further research based on its excellent balance of stability and performance. nih.gov
Investigation of Thermal Stability and Decomposition Characteristics
Advanced Materials Science
The unique chemical structure of the imidazole ring, which can be further functionalized with nitro groups, makes it a valuable component in various areas of materials science beyond explosives.
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained immense interest as versatile solvents and catalysts. mdpi.com Imidazolium-based salts are one of the most studied and widely used classes of ILs. researchgate.netnih.gov The properties of these ILs can be finely tuned by modifying the cation, anion, and substituents on the imidazole ring. mdpi.com
The incorporation of nitro groups into the imidazole structure can yield energetic ionic liquids (EILs), which are being explored as potential "green" propellants. These EILs combine the energetic nature of nitro compounds with the desirable properties of ionic liquids, such as low vapor pressure. For instance, certain imidazolium (B1220033) thiocyanate (B1210189) ionic liquids have been studied for their hypergolic (spontaneously igniting) properties with hydrogen peroxide, a key characteristic for bipropellant systems. dlr.de Dimeric nitro-substituted imidazolium salts have also been synthesized and investigated, demonstrating the broad scope for creating novel ionic liquids from this scaffold. nih.gov
Functional polymers are macromolecules that possess specific reactive groups, lending them unique properties for specialized applications. tubitak.gov.trfrontiersin.org Poly(N-vinylimidazole) (PVIm) is a well-known functional polymer that is biocompatible, biodegradable, and thermally stable. tubitak.gov.trresearchgate.net
Applications in Optical Materials and Dyes (e.g., Solar Cells)
The unique electronic properties of this compound and its derivatives have led to their investigation in the field of optical materials, particularly in the development of dyes for dye-sensitized solar cells (DSSCs). ajrconline.orgrsc.orgekb.eg In DSSCs, organic dyes play a crucial role as sensitizers, absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂), to generate a current. The efficiency of this process is highly dependent on the molecular structure of the dye, which typically consists of a donor, a π-bridge, and an acceptor (D-π-A).
Research has explored the incorporation of a nitrobenzene (B124822) substituent on the imidazole ring within a D-π-A framework. ekb.egekb.eguokerbala.edu.iq In one study, a series of metal-free organic dyes were synthesized where the imidazole ring acted as part of the donor system. ekb.eg A dye featuring a nitrobenzene substituent (PP2) was synthesized and its performance in a DSSC was evaluated. ekb.egekb.eguokerbala.edu.iq
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the dye. researchgate.net It can lower the energy gap of the molecule, which is a desirable characteristic for absorbing a broader spectrum of light. ekb.egekb.eg For the nitrobenzene-substituted imidazole dye (PP2), the lowest occupied molecular orbital (LUMO) was found to be localized on the nitrobenzene moiety. ekb.eg This localization is intended to facilitate efficient electron injection from the dye to the TiO₂ semiconductor. ekb.eg
| Dye Code | Substituent on Imidazole | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) (%) | Energy Gap (eV) |
|---|---|---|---|---|---|---|
| PP2 | Nitrobenzene | 0.96 | 1.59 | 0.080 | 61.6 | 2.55 |
| PP3 | Alkyl chain | 2.01 | 3.75 | 0.73 | 73.9 | N/A |
Precursors for Nanomaterials
This compound and its related structures are emerging as valuable precursors in the synthesis of nanomaterials. ajrconline.org Their utility stems from the reactive nature of the nitro group and the versatile coordination chemistry of the imidazole ring. These characteristics allow them to be incorporated into nanostructures, imparting specific functionalities.
One area of application is in the development of nanoparticle-based drug delivery systems. For instance, the functionalization of polymeric nanoparticles with a nitro group enables redox-responsive release mechanisms. vulcanchem.com This is particularly relevant for targeting hypoxic environments, such as those found in solid tumors. In such low-oxygen conditions, the nitro group can be reduced, triggering a change in the nanoparticle structure and releasing the encapsulated drug. nih.gov
Furthermore, imidazole derivatives are utilized in the synthesis of metallic nanoparticles, such as silver nanoparticles. ajrconline.org While the direct use of this compound is still an area of active research, the principles of using imidazole-containing compounds as capping or stabilizing agents are well-established. ajrconline.org These compounds can control the growth and prevent the aggregation of nanoparticles during their synthesis. The nitro functionality on the imidazole ring could offer an additional level of control or a site for further functionalization of the resulting nanomaterial.
Catalysis and Coordination Chemistry
Role as Ligands in Metal Complexes
The imidazole ring, a key component of this compound, is a well-established ligand in coordination chemistry, capable of binding to a wide array of metal ions. azjournalbar.comajol.info The nitrogen atoms in the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. ajol.info The presence of a nitro group on the imidazole ring modifies its electronic properties, influencing the stability and reactivity of the resulting metal complexes.
Numerous studies have reported the synthesis and characterization of transition metal complexes involving nitroimidazole derivatives. rsc.orgijddr.in For example, complexes of copper(II), cobalt(II), and nickel(II) have been synthesized with ligands derived from nitroimidazoles. rsc.org In these complexes, the nitroimidazole derivative acts as a ligand, coordinating with the metal ion. Spectroscopic and physical characterization of these complexes have revealed their geometry, which is often octahedral or tetrahedral depending on the metal ion and the stoichiometry of the ligands. azjournalbar.comrsc.org
The formation of these metal complexes can lead to enhanced biological activity compared to the free ligand. azjournalbar.comijddr.in This is a key driver for the synthesis of such compounds. The coordination of the nitroimidazole ligand to a metal center can alter its properties and introduce new functionalities, making the resulting complex a candidate for various applications, including catalysis and medicinal chemistry. rsc.orgijddr.in
| Metal Ion | Ligand | Resulting Complex Geometry |
|---|---|---|
| Cr³⁺ | 1H-imidazole | Octahedral |
| Co²⁺ | 1H-imidazole | Octahedral |
| Zn²⁺ | 1H-imidazole | Tetrahedral |
| Cu²⁺, Co²⁺, Ni²⁺ | 2-(5-methyl-2-nitro-1H-imidazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide | Distorted Octahedral |
Mediators in Proton-Transfer Processes
Imidazole and its derivatives play a significant role in mediating proton-transfer processes, a fundamental reaction in chemistry and biology. derpharmachemica.comrsc.org The imidazole ring can act as both a proton donor and a proton acceptor, facilitating the movement of protons within a system. derpharmachemica.com This ability is crucial in various contexts, including enzymatic catalysis and the development of proton-conducting materials for applications like fuel cells. derpharmachemica.comresearchgate.net
The study of excited state intramolecular proton transfer (ESIPT) in molecules containing an imidazole moiety highlights this capability. rsc.org In ESIPT, a proton is transferred within the same molecule upon photoexcitation. While research on ESIPT in this compound itself is not extensively detailed, the broader family of imidazole derivatives, such as 1-hydroxy-1H-imidazoles, demonstrates this phenomenon. rsc.orgresearchgate.net In these systems, the imidazole ring can be designed to act as a proton donor. researchgate.net The presence of substituents, such as a nitro group, can influence the acidity of the N-H proton and the proton affinity of the other nitrogen atom, thereby modulating the proton transfer dynamics.
Furthermore, the potential for imidazole-based molecules to act as proton conductors in materials for proton exchange membrane fuel cells is an area of active investigation. researchgate.net Compounds with similar structures, like triazoles, are being studied for their ability to facilitate proton transport at elevated temperatures under anhydrous conditions. researchgate.net The ability of the imidazole ring to form hydrogen-bonded networks is key to this function, and the electronic modifications introduced by a nitro group could potentially be harnessed to optimize these properties.
Organic Synthesis Building Blocks and Intermediates
Role in Molecular Hybridization Strategies for Chemical Library Development
This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the application of molecular hybridization strategies for the development of new chemical libraries. mdpi.comualberta.caresearchgate.net Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially enhanced or novel biological activities. ualberta.ca The nitroimidazole core is a well-known pharmacophore, recognized for its presence in a number of antiparasitic and antibacterial drugs. mdpi.comresearchgate.net
The synthetic utility of nitroimidazole derivatives in this context is often centered on the reactivity of the imidazole ring and the presence of functional groups that allow for its linkage to other molecular scaffolds. For example, the synthesis of 2-nitro-1-vinyl-1H-imidazole provides a molecule with a vinyl group that can participate in various C-C coupling reactions. mdpi.comresearchgate.net This allows for the "homologation" or attachment of the 2-nitroimidazole (B3424786) pharmacophore to other bioactive molecules, such as natural products or other known therapeutic agents. mdpi.comresearchgate.net This strategy has been employed to create hybrids with the aim of discovering new drugs, for instance, against Chagas disease. mdpi.comresearchgate.net
The development of small-molecule libraries for drug discovery often relies on such versatile building blocks. Nitroimidazole derivatives have been used to create libraries of hybrid molecules for screening against various therapeutic targets. For instance, arylaldoxime/5-nitroimidazole hybrids have been synthesized and evaluated as inhibitors of MARK4, a kinase implicated in cancer. nih.gov Similarly, hybrids of 5-nitroimidazole and 1,3,4-thiadiazole (B1197879) have been developed and tested for their activity against Trypanosoma cruzi and Leishmania donovani. mdpi.com These examples underscore the strategic importance of the this compound scaffold as a foundational element for generating chemical diversity in the pursuit of new therapeutic agents.
Synthons for Complex Molecule Construction
The nitroimidazole framework, particularly this compound and its isomers, serves as a versatile synthon, or building block, in organic synthesis. derpharmachemica.comnih.gov Its value lies in the unique reactivity conferred by the electron-withdrawing nitro group and the inherent chemical properties of the imidazole ring. ontosight.ai This combination allows for a variety of chemical transformations, making it a key intermediate for the construction of more complex molecules, including fused heterocyclic systems and functionalized derivatives for medicinal chemistry. ontosight.ailboro.ac.ukajrconline.org
N-Alkylation for Functional Elaboration
A fundamental strategy for elaborating the nitroimidazole core is through N-alkylation. Research has demonstrated that the alkylation of nitroimidazoles, such as 4-nitro-1H-imidazole, can be achieved with high regioselectivity. derpharmachemica.comresearchgate.net The reaction conditions, including the choice of base, solvent, and temperature, significantly influence the reaction's efficiency and yield. derpharmachemica.com For instance, studies on the N-alkylation of 4-nitro-1H-imidazole have shown that using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) at elevated temperatures (60°C) leads to good yields of N-1 alkylated products. derpharmachemica.com This method provides a direct route to introduce various alkyl groups onto the imidazole ring, effectively using the nitroimidazole as a scaffold for building more complex structures.
Table 1: Representative N-Alkylation Reactions of 4-Nitro-1H-imidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 85 | derpharmachemica.com |
| Propyl Bromide | K₂CO₃ | Acetonitrile | 60 | 78 | derpharmachemica.com |
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 60 | 76 | derpharmachemica.com |
| Allyl Bromide | K₂CO₃ | Acetonitrile | 60 | 66 | derpharmachemica.com |
Precursors for Fused and Polycyclic Heterocycles
Nitroimidazole derivatives are valuable precursors for synthesizing fused heterocyclic systems through cyclization reactions. lboro.ac.uk Research has shown that nitroimidazolyl malonates can be successfully converted into imidazo[4,5-c]isoxazoles. lboro.ac.uk These strained bicyclic systems can undergo further transformations. For example, reaction with electron-deficient acetylenes leads to ring-opening and subsequent rearrangement to form pyrrolyl imidazoles. lboro.ac.uk This demonstrates a multi-step synthetic pathway where the initial nitroimidazole synthon is strategically elaborated into complex polycyclic aromatic structures.
Derivatization into Versatile Intermediates
The nitroimidazole core can be chemically modified to generate other highly useful synthetic intermediates. A notable example is the synthesis of 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole. google.com This bromo-derivative is explicitly identified as an important starting material for further functionalization, allowing for the introduction of new substituents at the 4-position through cross-coupling or substitution reactions. google.com
Another powerful application is the conversion of nitroimidazoles into complex amide derivatives. Starting from metronidazole, a well-known nitroimidazole, 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid can be synthesized. derpharmachemica.com This carboxylic acid derivative serves as a key synthon, which can then be condensed with various amines, such as sulfa drugs or isoniazid, using a condensing agent like phosphorus oxychloride to yield a diverse library of amide compounds. derpharmachemica.com This strategy highlights the utility of the nitroimidazole scaffold in building molecules with significant structural complexity.
Table 2: Synthesis of Amide Derivatives from a Nitroimidazole Synthon
Based on the condensation of 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid with various amines.
| Amine Reagent | Condensing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanilamide | Phosphorus Oxychloride | Pyridine | 40-60 | derpharmachemica.com |
| Sulfamethoxazole | Phosphorus Oxychloride | Pyridine | 40-60 | derpharmachemica.com |
| Sulfadiazine | Phosphorus Oxychloride | Pyridine | 40-60 | derpharmachemica.com |
| Isoniazid | Phosphorus Oxychloride | Pyridine | 40-60 | derpharmachemica.com |
Furthermore, the synthesis of molecules like 2-nitro-1-vinyl-1H-imidazole creates a valuable building block for molecular hybridization. mdpi.comresearchgate.net The vinyl group attached to the nitroimidazole core is amenable to various C-C coupling reactions, enabling its linkage to other bioactive molecules and facilitating the design of novel chemical entities. mdpi.com
Q & A
Basic: What are the common synthetic routes for 1-Nitro-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer:
this compound derivatives are typically synthesized via electrophilic nitration using nitronium tetrafluoroborate in nitromethane. For example, 2-chloro-4-nitro-1H-imidazole was prepared by reacting 2-chloroimidazole with nitronium tetrafluoroborate at room temperature for 3 hours, followed by neutralization with sodium bicarbonate and purification via silica gel chromatography (10% ethyl acetate in hexane) . Optimization involves controlling stoichiometry, reaction time, and solvent polarity. Reaction monitoring via TLC and post-synthesis characterization (e.g., NMR, IR) ensures product fidelity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 7.1–8.09 ppm for aromatic protons in 2,4,5-triphenyl-1H-imidazole) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C2–H2⋯O1 interactions in 2-chloro-4-nitro-1H-imidazole with R22(10) motifs) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3316–3444 cm⁻¹, nitro group vibrations at 1487–1592 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in crystallographic data for nitroimidazole derivatives?
Methodological Answer:
Discrepancies in bond angles or hydrogen-bonding patterns can arise due to polymorphism or experimental resolution. For example, in 2-chloro-4-nitro-1H-imidazole, intermolecular Cl⋯O interactions (3.143–3.148 Å) stabilize the crystal structure. Use high-resolution diffraction data (e.g., synchrotron sources) and refinement software like SHELXL to model disorder or thermal motion. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
Advanced: What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., EGFR or Jak2) using AutoDock Vina. For instance, N-acyl-1H-imidazole-1-carbothioamides showed strong binding to antioxidant enzymes via hydrophobic and electrostatic interactions .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. Derivatives with logP <5 and PSA <140 Ų are prioritized for drug development .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Advanced: How can functionalization of the imidazole ring enhance pharmacological properties?
Methodological Answer:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at C4/C5 positions increases stability and target affinity. For example, 1-methyl-1H-imidazole derivatives with bulky aryl groups showed potent Jak2 inhibition (IC50 <10 nM) .
- Multi-component reactions : Synthesize tetrasubstituted imidazoles via tandem reactions (e.g., ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate) to explore structure-activity relationships .
Basic: What methods are used to analyze impurities in pharmaceutical-grade this compound compounds?
Methodological Answer:
- HPLC-MS : Detect and quantify impurities (e.g., 1-[(2RS)-2-benzyl-oxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate) using reference standards .
- Column chromatography : Separate impurities via gradient elution (e.g., 60–120 mesh silica gel with ethyl acetate/hexane) .
- NMR spiking : Confirm impurity identity by comparing spectra with synthesized reference compounds .
Advanced: How do environmental factors influence the stability of nitroimidazole derivatives during storage?
Methodological Answer:
- Light sensitivity : Nitro groups are prone to photodegradation; store compounds in amber vials under inert gas (e.g., N2).
- Moisture control : Hygroscopic derivatives (e.g., sulfonamide-linked imidazoles) require desiccants (silica gel) to prevent hydrolysis .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor decomposition via TGA-DSC .
Basic: What are the key challenges in scaling up nitroimidazole synthesis for preclinical studies?
Methodological Answer:
- Exothermic reactions : Nitration reactions require controlled temperature (<25°C) to avoid side products.
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Yield optimization : Use Design of Experiments (DoE) to optimize catalyst loading and solvent ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
